molecular formula C10H11NO2 B8309929 1-(3-Aminophenyl)-1,3-butanedione

1-(3-Aminophenyl)-1,3-butanedione

Cat. No.: B8309929
M. Wt: 177.20 g/mol
InChI Key: TZHLUHDZBKYCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-1,3-butanedione is a β-diketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the meta position. This compound belongs to a broader class of 1,3-butanediones, which are characterized by two ketone groups separated by a methylene bridge. The amino group introduces unique electronic and steric properties, making this compound of interest in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(3-aminophenyl)butane-1,3-dione

InChI

InChI=1S/C10H11NO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5,11H2,1H3

InChI Key

TZHLUHDZBKYCJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the phenyl ring significantly influence the physical, chemical, and functional properties of 1,3-butanedione derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Aminophenyl)-1,3-butanedione -NH₂ (meta) ~177.19 Potential ligand for metal complexes; enhanced solubility in polar solvents (inferred) -
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione -Br (para), -OH (ortho) 255.06 Yellow solid; 39% yield via Claisen condensation; used in chromone synthesis
1-(4-Chlorophenyl)-1,3-butanedione -Cl (para) 196.63 White to yellow powder; >98% purity; used in coordination chemistry
1-(2-Thienyl)-1,3-butanedione Thiophene ring 168.21 Liquid; employed in heterocyclic synthesis; GHS-compliant safety profile
1-(4-Triethoxysilylphenyl)-4,4,4-trifluoro-1,3-butanedione -Si(OEt)₃ (para), -CF₃ 370.38 Hybrid silane; precursor for functionalized sol-gel materials

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Halogens (-Br, -Cl) and trifluoromethyl (-CF₃) groups reduce electron density on the diketone moiety, stabilizing enol tautomers and enhancing acidity. This property is critical in metal-chelation applications .
  • Heterocyclic Derivatives : Thienyl-substituted analogs exhibit distinct electronic properties due to sulfur’s polarizability, making them useful in optoelectronic materials .

Key Observations :

  • Claisen Condensation : A common method for synthesizing 1,3-butanediones, involving base-catalyzed coupling of ketones with esters. Yields vary based on substituent steric/electronic effects (e.g., 39% for bromo-hydroxy vs. 89% for chlorophenyl derivatives) .
  • Lithium-Based Reagents: LiHMDS (lithium hexamethyldisilazide) facilitates efficient enolate formation in acetylations, as seen in 1-phenyl-1,3-butanedione synthesis .

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